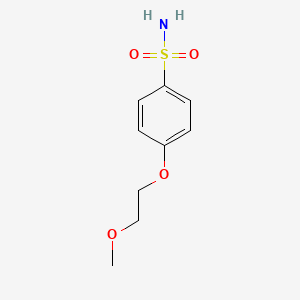

4-(2-Methoxyethoxy)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Methoxyethoxy)benzene-1-sulfonamide, also known as 4-MEO-BSA, is a synthetic compound belonging to the sulfonamide family of molecules. It is a derivative of benzenesulfonamide and has been used in a variety of scientific research applications.

Scientific Research Applications

Antibacterial Properties

Sulfonamides, including “4-(2-Methoxyethoxy)benzene-1-sulfonamide”, have been widely used as antibacterial agents . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Veterinary Medicine

Sulfonamides are commonly used in veterinary medicine. For example, Sulfamethazine, a type of sulfonamide, is used to treat livestock diseases such as gastrointestinal and respiratory tract infections .

Treatment of Toxoplasmosis

Sulfadiazine, another sulfonamide drug, is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .

Treatment of Glaucoma

Sulfonamides have been used in the treatment of glaucoma, a condition that damages the eye’s optic nerve and can result in vision loss and blindness .

Treatment of Thyroiditis

Sulfonamides can also be used in the treatment of thyroiditis, an inflammation of the thyroid gland .

Diuretic Properties

Sulfonamides have diuretic properties, meaning they can help increase the amount of urine produced by the body, helping to remove excess water and salt .

Treatment of Hypoglycemia

Sulfonamides can be used in the treatment of hypoglycemia, a condition characterized by abnormally low levels of glucose in the blood .

Synthesis of New Antibacterial Agents

Recent research has focused on the synthesis of new sulfonamides to overcome sulfonamide resistance and identify new drug candidates . By replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole, new sulfonamides were synthesized that were selectively effective against various Staphylococcus aureus strains .

Mechanism of Action

Target of Action

4-(2-Methoxyethoxy)benzene-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .

Mode of Action

Sulfonamides, including 4-(2-Methoxyethoxy)benzene-1-sulfonamide, act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the natural substrate, p-aminobenzoic acid, and bind to the enzyme’s active site, preventing the synthesis of folic acid, which is essential for bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, these compounds prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a co-factor in the synthesis of purines and pyrimidines, the building blocks of DNA .

Pharmacokinetics

The pharmacokinetics of sulfonamides, including absorption, distribution, metabolism, and excretion (ADME), can vary. Most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids

Result of Action

The inhibition of folic acid synthesis by sulfonamides leads to a decrease in bacterial growth , as the bacteria are unable to produce the necessary components for DNA synthesis . This makes sulfonamides effective as bacteriostatic antibiotics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfonamides. Additionally, the presence of pus can inhibit their antibacterial action

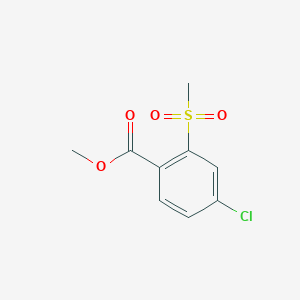

properties

IUPAC Name |

4-(2-methoxyethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQRLTVZRMGNDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyethoxy)benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2920069.png)

![N~6~-(4-fluorobenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2920070.png)

![3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole](/img/structure/B2920075.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B2920077.png)

![N-[4-(Cyclopropylmethoxy)-2-fluorophenyl]prop-2-enamide](/img/structure/B2920078.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]butanamide](/img/structure/B2920079.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2920081.png)

![2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2920086.png)